Nemtabrutinib: A Technical Guide to a Novel Reversible BTK Inhibitor
Nemtabrutinib: A Technical Guide to a Novel Reversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Nemtabrutinib (formerly ARQ 531, MK-1026), a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK). Nemtabrutinib represents a significant advancement in the treatment of B-cell malignancies, particularly in cases of acquired resistance to first-generation covalent BTK inhibitors.
Chemical Identity and Physicochemical Properties
Nemtabrutinib is a synthetic organic small molecule. Its chemical identifiers and physicochemical properties are summarized below.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone[1][2][3] |
| CAS Number | 2095393-15-8[1][2][3] |
| Molecular Formula | C₂₅H₂₃ClN₄O₄[1][3] |
| SMILES | C1C--INVALID-LINK--C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO[1] |
| InChIKey | JSFCZQSJQXFJDS-QAPCUYQASA-N[1][3] |
| Synonyms | ARQ 531, ARQ-531, MK-1026[1][3][4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 478.93 g/mol | [2][3] |
| Exact Mass | 478.1408 Da | [3] |
| pKa | 9.86 (pyrrolopyrimidine), 3.53 (secondary amine) | [5] |
| Solubility | Insoluble in water; Soluble in DMSO (≥ 50 mg/mL), Ethanol (7 mg/mL) | [6][7] |
| Appearance | Solid powder | [3] |
Mechanism of Action and Pharmacology
Nemtabrutinib is a reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK).[8] Unlike first-generation BTK inhibitors such as ibrutinib, which form a covalent bond with the cysteine residue at position 481 (C481) in the BTK active site, Nemtabrutinib binds non-covalently.[9] This is a critical distinction, as the most common mechanism of acquired resistance to covalent inhibitors is a mutation at this C481 site (e.g., C481S).[10][11] By not requiring interaction with the C481 residue, Nemtabrutinib maintains inhibitory activity against both wild-type (WT) and C481S-mutant BTK.[12][13][14]
B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-lymphocytes.[12][15] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated by Src family kinases like LYN, which then activate SYK. Activated SYK phosphorylates and activates BTK. BTK, in turn, activates downstream effectors including phospholipase C gamma 2 (PLCγ2), leading to the activation of major survival pathways such as PI3K/AKT/mTOR and Ras/Raf/Erk.[7]
Nemtabrutinib disrupts this entire cascade by inhibiting BTK, thereby preventing the activation of these downstream survival pathways and ultimately leading to the inhibition of growth and induction of apoptosis in malignant B-cells that overexpress BTK.[13][15]
Kinase Selectivity Profile
In addition to its potent inhibition of BTK, Nemtabrutinib also demonstrates activity against other kinases, including members of the Tec and Src families.[6] This broader kinase profile may contribute to its efficacy, particularly in overcoming resistance mechanisms that involve signaling pathways redundant to or downstream of BTK.[6]
Preclinical and Clinical Data
In Vitro Activity
Nemtabrutinib demonstrates potent inhibition of BTK enzymatic activity and cancer cell proliferation in vitro.
| Parameter | Target / Cell Line | Value | Source |
| IC₅₀ | WT-BTK (enzymatic) | 0.85 nM | [6][7] |
| IC₅₀ | C481S-BTK (enzymatic) | 0.39 nM | [6] |
| IC₅₀ | WT-BTK (enzymatic) | 1.4 nM | [16] |
| IC₅₀ | MEK1 (enzymatic, at KM,ATP) | ~9 nM | [17] |
| GI₅₀ | TMD8 (ABC-DLBCL cell line) | 0.13 µM | [6] |
| GI₅₀ | REC1 (Mantle Cell Lymphoma line) | 0.18 nM | [6] |
In Vivo and Clinical Pharmacokinetics
Clinical studies have established the pharmacokinetic profile of Nemtabrutinib, demonstrating its oral bioavailability.
| Parameter (at 65 mg RP2D) | Value | Population | Source |
| Recommended Phase II Dose (RP2D) | 65 mg, once daily | R/R B-cell malignancies | [12][18] |
| Geometric Mean Cₘₐₓ | 145 to 2,590 nmol/L (across 5-75mg doses) | R/R B-cell malignancies | [12] |
| Geometric Mean AUC₀₋₂₄ | 2,431 to 44,000 nmol/L*h (across 5-75mg doses) | R/R B-cell malignancies | [12] |
| Bioavailability (Monkeys, 10mg/kg) | 72.4% | Preclinical | [18] |
Clinical Efficacy
The phase 1/2 BELLWAVE-001 study demonstrated promising antitumor activity in heavily pretreated patients with relapsed/refractory (R/R) B-cell malignancies.[10][19][20]
| Indication | Patient Cohort | Overall Response Rate (ORR) | Source |
| CLL/SLL | R/R, at 65 mg RP2D (n=57) | 53% | [18] |
| CLL/SLL with C481S mutation | R/R, at 65 mg RP2D (n=25) | 60% | [18] |
| CLL | R/R, at 65 mg RP2D | 75% | [12] |
Key Experimental Methodologies
The characterization of Nemtabrutinib involves a suite of biochemical and cellular assays. The following sections describe generalized protocols representative of those used to evaluate kinase inhibitors.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™ or HTRF®, are commonly used to determine the IC₅₀ of an inhibitor against a purified kinase.
Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A europium (Eu)-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with an acceptor fluorophore (e.g., Alexa Fluor® 647 or XL665) on the substrate. This results in a FRET signal. An inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Compound Preparation: Prepare a serial dilution of Nemtabrutinib in DMSO. Further dilute in the appropriate assay buffer.
-
Enzyme/Substrate Preparation: Dilute purified recombinant BTK enzyme and a biotinylated peptide substrate (e.g., poly-GT-biotin) to working concentrations in kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).[4]
-
Kinase Reaction: In a 384-well microplate, add the test compound, the enzyme/substrate mixture, and initiate the reaction by adding ATP (at a concentration near its Kₘ for the enzyme).[21] Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding an EDTA-containing detection buffer.[4] This buffer also contains the Eu-labeled anti-phospho antibody and a streptavidin-conjugated acceptor (e.g., SA-XL665).[21] Incubate for 60 minutes to allow for detection reagent binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[4]
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cellular Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay determines if a compound induces programmed cell death (apoptosis) or necrosis in cancer cell lines.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC, PE, or CoraLite®488) and can be used to label early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells, where membrane integrity is compromised.[22]
Generalized Protocol:
-
Cell Culture and Treatment: Plate a relevant B-cell malignancy cell line (e.g., TMD8, REC-1) and allow cells to adhere or stabilize. Treat the cells with varying concentrations of Nemtabrutinib or a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorophore-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., PE Annexin V Apoptosis Detection Kit).[23]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the fluorophores with the appropriate lasers and collect emission data.
-
Data Analysis: Quantify the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Nemtabrutinib is a promising, potent, and reversible BTK inhibitor with a distinct pharmacological profile that allows it to overcome a key clinical resistance mechanism to covalent BTK inhibitors. Its efficacy in inhibiting both wild-type and C481S-mutated BTK, combined with a manageable safety profile, has been demonstrated in preclinical and early-phase clinical trials.[10][20] Ongoing Phase 3 studies will further delineate its role in the therapeutic landscape for B-cell malignancies, potentially offering a valuable new option for patients with treatment-naive or relapsed/refractory disease.[16]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. nemtabrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cllsociety.org [cllsociety.org]
- 11. nemtabrutinib - My Cancer Genome [mycancergenome.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. medkoo.com [medkoo.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers [frontiersin.org]
- 18. onclive.com [onclive.com]
- 19. P628: UPDATED ANALYSIS OF BELLWAVE-001: A PHASE 1/2 OPEN-LABEL DOSE-EXPANSION STUDY OF THE EFFICACY AND SAFETY OF NEMTABRUTINIB FOR THE TREATMENT OF B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptotic Cell Death | Proteintech Group [ptglab.com]
- 23. thno.org [thno.org]
